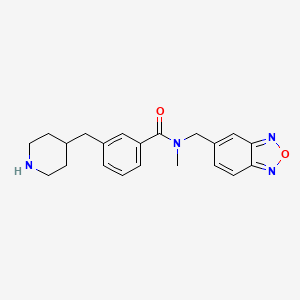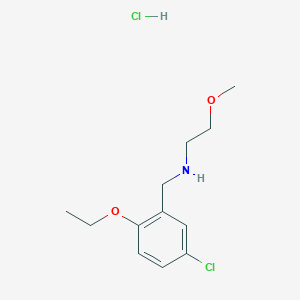![molecular formula C17H21N5O2 B5369247 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that is commonly referred to as MPB or MPB-PEA. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. MPB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide, which is involved in DNA repair and cell death pathways. MPB has been used in studies of DNA damage, apoptosis, and cell death. It has also been studied for its potential applications in cancer therapy, as this compound inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mecanismo De Acción
MPB inhibits the activity of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide by binding to the enzyme's catalytic domain. This compound is involved in DNA repair and cell death pathways, and its inhibition by MPB can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy. MPB has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPB is its potent inhibitory activity against N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide, which makes it a valuable tool for studying DNA damage and cell death pathways. However, one limitation of MPB is its potential toxicity, as this compound inhibition can lead to the accumulation of DNA damage and cell death in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for research on MPB. One area of interest is the development of more potent and selective N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide inhibitors. Another area of interest is the investigation of the potential applications of MPB in the treatment of cancer and other diseases. Additionally, the effects of long-term MPB exposure on normal cells and tissues need to be further studied.
Métodos De Síntesis
The synthesis of MPB involves several steps, including the reaction of 4-chloro-2-nitroaniline with 6-(4-morpholinyl)pyrimidine-4-amine to form 4-(6-(4-morpholinyl)-4-pyrimidinylamino)-2-nitrophenol. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with 2-bromoethylbenzamide to form MPB.
Propiedades
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(14-4-2-1-3-5-14)19-7-6-18-15-12-16(21-13-20-15)22-8-10-24-11-9-22/h1-5,12-13H,6-11H2,(H,19,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBAMQIZJWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
![3-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5369193.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)

![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5369257.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)